

An In-depth Technical Guide on 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Cat. No.:	B1352192

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a halogenated derivative of o-vanillin, is a chemical compound with potential applications in various scientific fields, including medicinal chemistry and materials science. Its specific biological activities and reaction pathways are subjects of ongoing research. This technical guide provides a comprehensive overview of its discovery, a plausible synthetic route with a detailed experimental protocol, and a summary of its physicochemical properties. Furthermore, it explores potential biological activities based on structurally related compounds and proposes a hypothetical signaling pathway for further investigation.

Discovery and History

The specific discovery and detailed historical account of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** are not extensively documented in publicly available literature. It is primarily recognized as a chemical intermediate available from various commercial suppliers.^[1] Its emergence is likely linked to broader research into the synthesis and properties of substituted benzaldehydes for applications in pharmaceuticals, agrochemicals, and fragrance industries. The synthesis of related compounds, such as 5-chlorovanillin and other halogenated salicylaldehydes, has been described in various contexts, suggesting that the synthesis of **5-**

Chloro-2-hydroxy-3-methoxybenzaldehyde would follow established organic chemistry principles.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The quantitative data for **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** is summarized in the table below. It is important to note that while some data is available from commercial sources, other parameters are estimated based on the properties of structurally similar compounds.

Property	Value	Source
IUPAC Name	5-Chloro-2-hydroxy-3-methoxybenzaldehyde	-
Synonyms	5-Chloro-o-vanillin	-
CAS Number	7740-05-8	[1]
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[1]
Appearance	Solid	[1]
Purity	≥97% (typical)	[1]
Predicted Boiling Point	285.5 ± 35.0 °C (at 760 mmHg)	Predicted
Predicted Melting Point	85-87 °C	Predicted
Predicted Solubility	Soluble in DMSO, Methanol, Ethyl Acetate	Predicted
Predicted pKa	7.5 ± 0.2 (phenolic hydroxyl)	Predicted

Spectral Data (Predicted)

- ¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.2-7.4 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).

- ^{13}C NMR (CDCl_3 , 100 MHz): δ 195.5 (-CHO), 158.0 (C-OH), 148.0 (C-OCH₃), 125.0 (C-Cl), 122.0, 120.0, 118.0 (Ar-C), 56.5 (-OCH₃).
- Mass Spectrometry (EI): m/z (%) = 186 (M⁺), 185 (M⁺-H), 157 (M⁺-CHO), 129, 101.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** is not readily available. However, a plausible and efficient synthetic route can be proposed based on established organic synthesis reactions, namely the ortho-formylation of a substituted phenol followed by chlorination.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-chloroguaiacol.

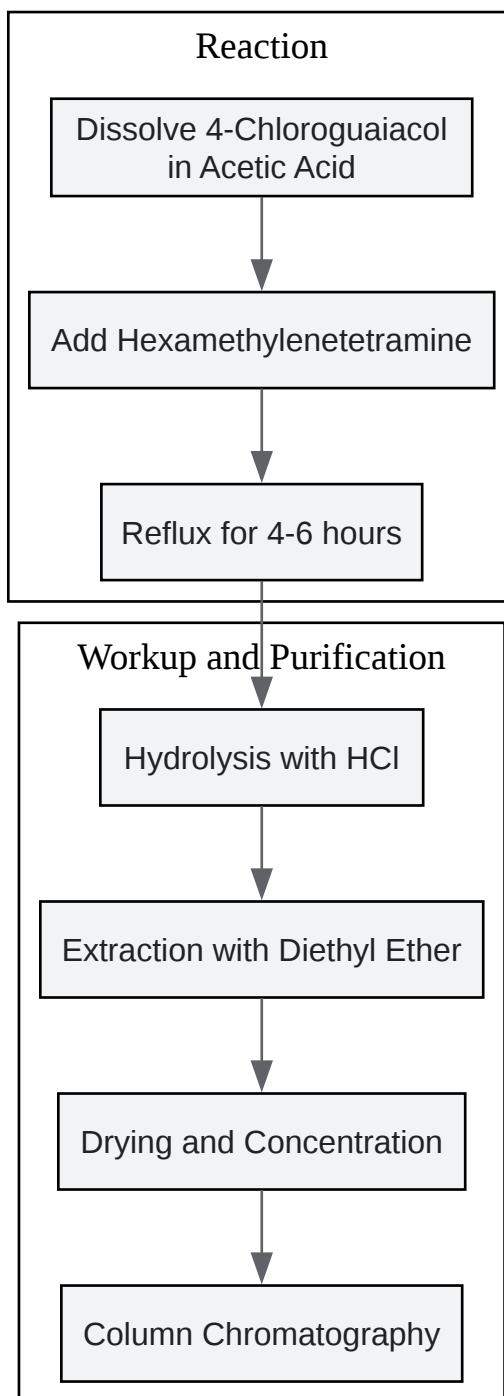
[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the Duff reaction, which is a formylation method for phenols.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:


- 4-Chloroguaiacol (1 equivalent)
- Hexamethylenetetramine (4 equivalents)
- Glacial acetic acid
- Hydrochloric acid (concentrated)

- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

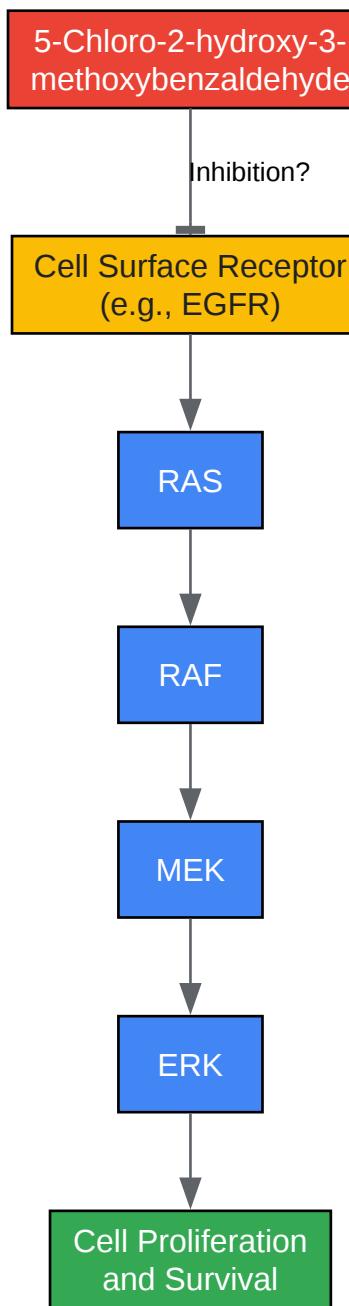
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroguaiaacol in glacial acetic acid.
- Addition of Reagent: Add hexamethylenetetramine to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Hydrolysis: After cooling to room temperature, add concentrated hydrochloric acid and heat the mixture at 100°C for 1 hour to hydrolyze the intermediate imine.
- Workup: Cool the reaction mixture and extract the product with diethyl ether.
- Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and purification.

Potential Biological Activity and Signaling Pathways


While no specific biological activities have been reported for **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**, the activities of structurally similar compounds provide a basis for hypothesizing its potential pharmacological effects.

Inferred Biological Activities

- **Antimicrobial Activity:** Many halogenated phenols and benzaldehydes exhibit antimicrobial properties.[6] The presence of the chloro group and the phenolic hydroxyl group in the target molecule suggests potential activity against various bacterial and fungal strains. Vanillin and its derivatives have also shown antimicrobial effects.[7]
- **Anticancer Activity:** Substituted benzaldehydes have been investigated for their anticancer properties.[8] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** may confer unique cytotoxic activities.
- **Anti-inflammatory Activity:** Phenolic compounds are known for their antioxidant and anti-inflammatory effects.[8][9] Benzaldehyde derivatives can reduce the expression of inflammatory markers.[8]

Hypothetical Signaling Pathway

Based on the potential anticancer activity, a hypothetical signaling pathway involving the inhibition of a key cellular proliferation pathway, such as the MAPK/ERK pathway, can be proposed for further investigation.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted benzaldehyde with potential for further investigation in drug discovery and materials science. While its history and specific synthesis are not well-documented, a plausible synthetic route can be devised from readily

available starting materials. Its biological activity remains to be elucidated, but parallels with similar compounds suggest promising avenues for research into its antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide on 5-Chloro-2-hydroxy-3-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352192#discovery-and-history-of-5-chloro-2-hydroxy-3-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com